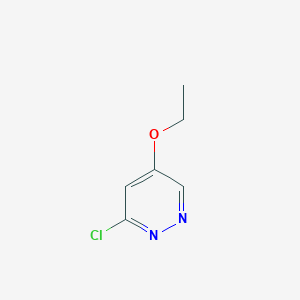

3-Chloro-5-ethoxypyridazine

Descripción general

Descripción

3-Chloro-5-ethoxypyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. The presence of both chloro and ethoxy substituents on the pyridazine ring can influence its reactivity and interaction with various reagents, leading to the formation of a wide range of derivatives with potential biological activities .

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions starting from various precursors. For instance, 3-chloro-4-methylpyridazine, a compound similar to this compound, can be synthesized from hydrazine hydrate and citraconic anhydride, followed by chlorination, substitution, and oxidation reactions . Another related compound, 3-chloro-5-methoxypyridazine, was synthesized on a large scale by protecting the pyridazinone nitrogen, selective displacement of the chloro group, and subsequent deprotection and chlorination steps . These methods highlight the versatility of pyridazine chemistry and the potential approaches that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure and density functional theory (DFT) calculations were used to characterize 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, providing insights into the geometry and electronic properties of the molecule . Similarly, DFT calculations were employed to analyze the structural and vibrational properties of 3-chloro-6-methoxypyridazine, which could be analogous to the structural analysis of this compound .

Chemical Reactions Analysis

Pyridazine compounds can undergo a variety of chemical reactions, leading to the formation of diverse heterocyclic structures. For instance, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was used to synthesize novel thieno[2,3-c]pyridazines with antibacterial activity . Additionally, the reactivity of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with various reagents led to the formation of triazine and triazepine derivatives with potential antitumor activity . These studies demonstrate the potential of pyridazine derivatives to participate in reactions that yield biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by their substituents. For example, the synthesis of 3-methoxy-5-chloro-2,6-dinitropyridine provided a compound with a melting point of 115-117°C, and its structure was confirmed by IR, 1H NMR, MS, and elemental analysis . The electronic properties, such as the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) of pyridazine derivatives, can be investigated using theoretical calculations, as seen in the study of 3-chloro-6-methoxypyridazine . These properties are crucial for understanding the reactivity and potential applications of this compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Large Scale Synthesis : 3-Chloro-5-methoxypyridazine, closely related to 3-Chloro-5-ethoxypyridazine, was synthesized on a large scale, demonstrating its potential for industrial-scale production (Bryant et al., 1995).

- Formation of Novel Rings : Heating 3-Chloro-4-mercapto-5-ethoxypyridazine in ethanol resulted in the concurrent formation of novel rings in the dipyridazo-1, 4-dithiin system, showcasing its utility in creating new chemical structures (Kuzuya & Kaji, 1970).

Potential Medical Applications

- Anticancer Research : A study mentioned the hydrolysis of a compound closely related to this compound, leading to the synthesis of potential anticancer agents (Temple et al., 1983).

- Antimicrobial Agents : Research on 3-amino-6-alkoxypyridazines, closely related to this compound, found that certain derivatives exerted excellent in vitro effects on pathogenic bacteria, indicating its potential in antimicrobial agent development (Horie, 1963).

Spectroscopic and Structural Analysis

- Spectral Analysis : A detailed study on 3-Chloro-6-methoxypyridazine, a related compound, using FT-Raman and FT-Infrared spectra, provided insights into the spectroscopic properties of such molecules (Chamundeeswari et al., 2013).

Electrochemical Methods

- Functionalized Pyridazines : An electrochemical method for preparing aryl- and heteroarylpyridazines using 3-chloro-6-methoxypyridazine, akin to this compound, showcased advanced techniques in functionalizing these compounds (Sengmany et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is part of the pyridazine family, which has been studied for various biological activities .

Mode of Action

The mode of action of 3-Chloro-5-ethoxypyridazine involves thermal decomposition into ethylene and the corresponding aza-substituted pyridines . The effects of the chloro substituent and of the aza ‘substituent’ are explicable in terms of a balance between electron withdrawal from the C–O bond (producing activation) and from the nitrogen involved in the cyclic transition state (producing deactivation) .

Biochemical Pathways

It’s known that pyridazine derivatives can participate in various chemical reactions, including suzuki–miyaura coupling , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine/chloride in the soil can be fatal to plant species if exposed . When chlorine compounds reach the sewer/drainage system and are exposed to aqueous media such as wastewater, many disinfection by-products (DBPs) can be formed . These DBPs can be harmful to the flora and fauna of the receiving water body and may have adverse effects on microorganisms and plankton present in these ecosystems .

Propiedades

IUPAC Name |

3-chloro-5-ethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEYZNWQMUVCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744789 | |

| Record name | 3-Chloro-5-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89466-35-3 | |

| Record name | 3-Chloro-5-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

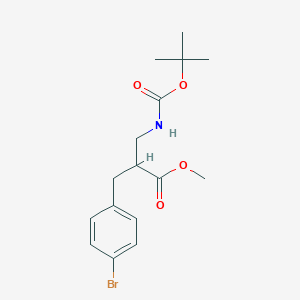

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)